2,8-Dimercapto-6-hydroxypurine

Beschreibung

The exact mass of the compound Purine-6-ol, 2,8-dimercapto- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680829. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

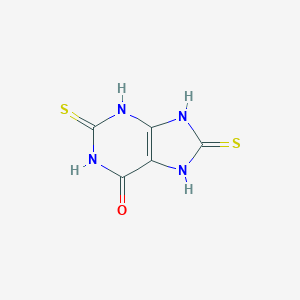

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,8-bis(sulfanylidene)-7,9-dihydro-3H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSUZZIWNBVBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=S)N1)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166752 | |

| Record name | Purine-6-ol, 2,8-dimercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15986-32-0 | |

| Record name | 1,2,3,7,8,9-Hexahydro-2,8-dithioxo-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Mercaptohypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithio-6-oxypurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine-6-ol, 2,8-dimercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8,9-hexahydro-2,8-dithioxo-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,8-MERCAPTOHYPOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7JFZ7X71T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,8-Dimercapto-6-hydroxypurine: Structure, Properties, and Potential in Drug Discovery

This guide provides a comprehensive technical overview of 2,8-Dimercapto-6-hydroxypurine, a sulfur-containing purine derivative. By synthesizing foundational chemical principles with insights from analogous compounds, this document serves as a critical resource for researchers, medicinal chemists, and drug development professionals exploring the therapeutic potential of novel thiopurines.

Introduction: The Significance of Thiopurines in Medicine

Thiopurines, such as 6-mercaptopurine (6-MP) and azathioprine, are a cornerstone of chemotherapy and immunosuppressive therapy.[1][2] Their mechanism of action relies on their metabolism to thioguanine nucleotides, which are incorporated into DNA and RNA, ultimately inducing cytotoxicity in rapidly dividing cells.[2] The structural diversity within the purine scaffold allows for a wide array of biological activities. This compound, a less-studied analog, presents a unique opportunity for new therapeutic applications, potentially offering a different pharmacological profile due to the presence of two mercapto groups. This guide will delve into the known and inferred properties of this compound, providing a framework for its further investigation.

Chemical Structure and Physicochemical Properties

Molecular Structure

This compound possesses a purine core with thiol groups at the C2 and C8 positions and a hydroxyl group at the C6 position. Its chemical identity is confirmed by the following identifiers:

-

Molecular Weight: 200.24 g/mol [3]

-

Canonical SMILES: C12=C(NC(=S)N1)NC(=S)NC2=O[6]

-

Synonyms: 2,8-Dithioxo-1,2,3,7,8,9-hexahydro-6H-purin-6-one, 2,8-Mercaptohypoxanthine, 2,8-Dithioxanthine

Tautomerism: A Critical Consideration

A key structural feature of this compound is its potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms through the migration of a proton and the shifting of double bonds.[7] For this molecule, several tautomeric forms are possible, including thiol-thione and keto-enol equilibria.

Based on studies of related thiopurines like 2-thiopurine and 6-thiopurine, it is highly probable that the thione form is the most stable tautomer in the solid state and in solution.[8][9] The presence of different tautomers can significantly impact the molecule's physicochemical properties, such as solubility and its interactions with biological targets. Therefore, any experimental design should consider the potential for multiple tautomeric forms to be present.

Caption: Potential tautomeric equilibria of this compound.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale/Supporting Data for Analogs |

| Melting Point | Likely >300 °C (with decomposition) | 6-Mercaptopurine has a melting point of 313 °C, and hypoxanthine melts at over 300 °C.[1][10] |

| Solubility | Poorly soluble in water; soluble in alkaline solutions. | 6-Mercaptopurine has low aqueous solubility, which can be improved by forming salts or cocrystals.[11] Hypoxanthine is also poorly soluble in water but soluble in 1 M NaOH.[10] |

| pKa | Expected to have at least two pKa values due to the acidic thiol and hydroxyl groups. | Hypoxanthine has a pKa of 8.7.[10] The thiol groups in this compound would likely have pKa values in a similar or slightly more acidic range. |

| UV-Vis Absorption | Expected to have absorption maxima in the UV range, sensitive to pH changes. | 6-Mercaptopurine exhibits pH-dependent UV absorption, which is utilized in its analysis.[12] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A specific, published synthesis for this compound is not readily found. However, based on established methods for preparing related mercaptopurines, a plausible synthetic route can be proposed. A common strategy involves the conversion of a di-halogenated purine precursor with a source of sulfur.

Caption: A proposed synthetic pathway for this compound.

This approach is analogous to the synthesis of other mercaptopurines, where chloro or fluoro groups are displaced by a hydrosulfide or thiourea. The reaction conditions, such as solvent and temperature, would need to be optimized to achieve a good yield.

Chemical Reactivity and Stability

The thiol groups are the most reactive sites in this compound. They are susceptible to oxidation, which can lead to the formation of disulfide bridges or further oxidation to sulfinic and sulfonic acids. This reactivity is important for both its biological mechanism and its stability during storage and handling.

Studies on the stability of thiopurine metabolites have shown that they can be unstable, with degradation observed at room temperature and even at -20°C. For long-term storage, temperatures of -70°C or -80°C are recommended to maintain the integrity of the compound.[2][8][13]

Biological Activity and Potential in Drug Development

While direct biological studies on this compound are scarce, its structural similarity to well-established thiopurine drugs suggests it may possess interesting pharmacological properties.

Postulated Mechanism of Action

It is plausible that this compound acts as an antimetabolite, similar to 6-mercaptopurine. After cellular uptake, it could be metabolized by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its corresponding ribonucleotide. This metabolite could then interfere with de novo purine synthesis and be incorporated into nucleic acids, leading to cytotoxic effects.

The presence of a second thiol group at the C8 position could influence its metabolic fate and interaction with target enzymes. For instance, it may be a substrate for enzymatic oxidation by xanthine oxidase or aldehyde oxidase, which are known to metabolize other mercaptopurines.[2][7]

Caption: Postulated mechanism of action for this compound.

Potential Therapeutic Applications

Given the established anticancer and immunosuppressive activities of other thiopurines, this compound could be investigated for similar applications.[14][15] Its unique substitution pattern may lead to a different spectrum of activity or a more favorable side-effect profile. Further research is warranted to explore its potential in:

-

Oncology: As a cytotoxic agent against various cancer cell lines.

-

Immunology: For the treatment of autoimmune diseases such as inflammatory bowel disease or rheumatoid arthritis.

-

Virology: As some purine analogs exhibit antiviral properties.

Experimental Protocols

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the analysis of this compound in various matrices. Based on established protocols for other thiopurines, a reversed-phase HPLC method with UV detection is recommended.[3][4][5][6]

Step-by-Step HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol). A typical starting condition could be 5% acetonitrile in the aqueous buffer.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength determined by a UV scan of the pure compound (likely in the range of 320-340 nm, based on other thiopurines).

-

Sample Preparation:

-

For in vitro samples, dissolve the compound in a suitable solvent (e.g., 0.1 M NaOH) and dilute with the mobile phase.

-

For biological samples (e.g., plasma, cell lysates), a protein precipitation step with perchloric acid or trichloroacetic acid is necessary, followed by centrifugation. The supernatant can then be injected.

-

-

Internal Standard: 6-Mercaptopurine or a related, structurally similar compound can be used as an internal standard to improve quantification accuracy.[4]

Sources

- 1. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 15986-32-0 [amp.chemicalbook.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. mzCloud – 2 8 Dimercapto 6 hydroxypurine [mzcloud.org]

- 7. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.arizona.edu [repository.arizona.edu]

- 10. 6-Hydroxypurine | 68-94-0 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. Synthesis and biological activity of 3,5-dinitro-4- and -2-(1H-purin-6-ylthio)benzoates, prodrugs of 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Hydroxy-2,8-dimercaptopurine (CAS 15986-32-0): A Purine Analog for Research and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and potential applications of the purine analog 6-Hydroxy-2,8-dimercaptopurine, registered under CAS number 15986-32-0. Given its structural relationship to the clinically significant antimetabolite 6-mercaptopurine (6-MP), this document provides insights into its chemical nature, a proposed synthesis pathway, a hypothesized mechanism of action, and robust protocols for its evaluation as a potential cytotoxic agent.

Chemical Identity and Physicochemical Properties

6-Hydroxy-2,8-dimercaptopurine, also known by synonyms such as 2,8-Dimercaptohypoxanthine and 2,8-Dithio-6-oxypurine, is a heterocyclic compound featuring a purine core.[1][2] The purine ring system is a fundamental component of nucleic acids, making its analogs prime candidates for investigation as modulators of biological processes. The presence of two thiol (-SH) groups and a hydroxyl (-OH) group at key positions suggests potential for complex biological interactions and metabolic transformations.

The compound exists as a yellow solid and its key identifiers and properties are summarized in the table below.[1] While experimental data for some properties of this specific analog are not widely published, data for the parent compound, 6-mercaptopurine, are included for contextual comparison.

| Property | Value for 6-Hydroxy-2,8-dimercaptopurine (CAS 15986-32-0) | Value for 6-Mercaptopurine (for comparison) | Source |

| Molecular Formula | C₅H₄N₄OS₂ | C₅H₄N₄S | [1][3] |

| Molecular Weight | 200.24 g/mol | 152.18 g/mol | [2][3] |

| Appearance | Yellow Solid | Yellow crystalline solid | [1][4] |

| Melting Point | >320°C | Decomposes at 313-314°C | [4][5] |

| Solubility | Data not available | Insoluble in water; Soluble in hot ethanol and alkaline solutions. Soluble in DMSO (~5 mg/mL). | [4][6] |

| pKa | Data not available | pKa1: 7.77, pKa2: 11.17 | [4] |

| Canonical SMILES | O=C1NC(=S)NC=2NC(=S)NC12 | C1=NC2=C(N1)C(=S)N=CN2 | [7][8] |

| InChIKey | NDSUZZIWNBVBKW-UHFFFAOYSA-N | GLVAUDGFNGKCSF-UHFFFAOYSA-N | [7][8] |

Proposed Synthesis Pathway

Applying this logic, a probable synthesis route for CAS 15986-32-0 would start from uric acid (2,6,8-trihydroxypurine), a readily available purine. The hydroxyl groups at positions 2 and 8 can be selectively thionated using phosphorus pentasulfide in a high-boiling point, inert solvent such as pyridine or quinoline.

Logical Workflow for Proposed Synthesis:

Caption: Proposed synthesis workflow for 6-Hydroxy-2,8-dimercaptopurine.

This proposed pathway underscores the chemical feasibility of producing the target compound from common starting materials, a critical consideration for its availability in research settings.

Hypothesized Mechanism of Action: An Antimetabolite Pathway

The biological activity of 6-Hydroxy-2,8-dimercaptopurine has not been extensively characterized. However, its striking structural similarity to 6-mercaptopurine provides a strong basis for a hypothesized mechanism of action. 6-MP is a prodrug that, once inside the cell, is converted into its active, cytotoxic form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3]

TIMP then exerts its cytotoxic effects by inhibiting multiple key enzymes in the de novo purine synthesis pathway, most notably phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting step.[3] This leads to a depletion of the purine nucleotides (adenine and guanine) necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.

It is highly probable that 6-Hydroxy-2,8-dimercaptopurine, if biologically active, functions via a similar antimetabolite pathway. It would likely be recognized by HGPRT and converted into a corresponding cytotoxic nucleotide, which would then inhibit purine biosynthesis.

Proposed Cellular Mechanism Pathway:

Caption: Hypothesized mechanism of action for 6-Hydroxy-2,8-dimercaptopurine.

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

To assess the hypothesized anticancer activity of 6-Hydroxy-2,8-dimercaptopurine, a standard in vitro cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for determining cell viability.[9][10] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.[11] The intensity of the color is directly proportional to the number of viable cells.

The following is a representative protocol for screening the cytotoxic effects of CAS 15986-32-0 against a human cancer cell line (e.g., HeLa or HepG2).

Step-by-Step MTT Assay Protocol:

-

Cell Culture and Seeding:

-

Culture a selected cancer cell line (e.g., HeLa) in its appropriate complete medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells during the exponential growth phase using trypsin.

-

Perform a cell count using a hemocytometer and assess viability (should be >90%).

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate. This corresponds to 5,000 cells per well.

-

Include wells for "medium only" blanks.

-

Incubate the plate for 24 hours to allow for cell attachment.[2]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 6-Hydroxy-2,8-dimercaptopurine (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the various concentrations of the test compound to the appropriate wells.

-

Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used).

-

Incubate the plate for an additional 48 or 72 hours.

-

-

MTT Incubation and Formazan Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[11]

-

After the treatment incubation period, add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the crystals.

-

Add 150 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

-

Subtract the average absorbance of the "medium only" blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

-

Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Safety and Handling

According to the Safety Data Sheet (SDS), 6-Hydroxy-2,8-dimercaptopurine is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate care in a laboratory setting.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (conforming to EN 166), and a lab coat.[1]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.

-

Skin: Wash off immediately with plenty of water for at least 15 minutes.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[1]

-

Suppliers

6-Hydroxy-2,8-dimercaptopurine (CAS 15986-32-0) is available from several chemical suppliers specializing in research chemicals. Researchers should inquire directly with these vendors for availability, purity, and pricing.

| Supplier | Contact Information / Website |

| Alfa Aesar (part of Thermo Fisher Scientific) | |

| Chemwill Asia Co., Ltd. | Inquire via chemical sourcing platforms. |

| TNJ Chemical |

Conclusion

6-Hydroxy-2,8-dimercaptopurine (CAS 15986-32-0) is a purine analog with significant research potential, primarily due to its structural relationship to the established therapeutic agent 6-mercaptopurine. While its specific biological activities are yet to be fully elucidated in the public domain, its chemical structure strongly suggests a role as an antimetabolite that could interfere with nucleic acid synthesis. This guide provides a foundational framework for researchers, offering a proposed synthesis route, a hypothesized mechanism of action, and a detailed experimental protocol for evaluating its cytotoxic potential. Adherence to strict safety protocols is mandatory when handling this compound. Further investigation into this and similar purine derivatives may uncover novel candidates for drug development in oncology and immunology.

References

-

Alfa Aesar. (2025, September 19). 6-Hydroxy-2,8-dimercaptopurine - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Chmura, A. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823. [Link]

-

CAS Common Chemistry. (n.d.). 1,2,3,7,8,9-Hexahydro-2,8-dithioxo-6H-purin-6-one. American Chemical Society. Retrieved December 16, 2025, from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved December 16, 2025, from [Link]

-

SIELC Technologies. (2018, May 16). Purine-6-ol, 2,8-dimercapto-. Retrieved December 16, 2025, from [Link]

- Hitchings, G. H., & Elion, G. B. (1957). Method of making 6-mercaptopurine. U.S.

-

Chemwill Asia Co., Ltd. (n.d.). 2,8-Dimercaptohypoxanthine, CasNo.15986-32-0. LookChem. Retrieved December 16, 2025, from [Link]

-

LabPrice. (n.d.). 6-гидрокси-2 ,8-dimercaptopurine, 98%, Alfa Aesar, 1g. Retrieved December 16, 2025, from [Link]

-

Wikipedia. (n.d.). Mercaptopurine. Retrieved December 16, 2025, from [Link]

-

R-Biopharm. (n.d.). Mercaptopurine. Retrieved December 16, 2025, from [Link]

-

PubChem. (n.d.). 6-Mercaptopurine. National Center for Biotechnology Information. Retrieved December 16, 2025, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 4. 6-Mercaptopurine [drugfuture.com]

- 5. Купить 6-гидрокси-2 ,8-dimercaptopurine, 98%, Alfa Aesar, 1g в Москве - Реарус [rearus.ru]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 2,8-Dimercaptohypoxanthine, CasNo.15986-32-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 8. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Solubility of 2,8-Dimercapto-6-hydroxypurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,8-Dimercapto-6-hydroxypurine (DMHP), a thiopurine derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct quantitative solubility data for DMHP, this guide establishes a predictive framework based on its molecular structure and the known properties of analogous purine compounds, such as 6-mercaptopurine and hypoxanthine. We delve into the theoretical underpinnings of its solubility in various solvent classes, from polar protic to aprotic and non-polar systems. Furthermore, this document outlines a detailed experimental protocol for the systematic determination of DMHP's solubility, providing researchers with a practical methodology to generate empirical data. The guide is intended to be a valuable resource for scientists working with DMHP, enabling informed decisions in experimental design, formulation development, and analytical method development.

Introduction: The Chemical Landscape of this compound

This compound, also known as 2,8-dithio-6-oxypurine, is a purine derivative characterized by the presence of two thiol (-SH) groups at the C2 and C8 positions and a hydroxyl (-OH) group at the C6 position of the purine ring. Its chemical structure, C₅H₄N₄OS₂, and molecular weight of 200.24 g/mol , suggest a molecule with the potential for complex intermolecular interactions.[1] The purine scaffold is a cornerstone in numerous biological processes, and its derivatives are widely explored as therapeutic agents, particularly in oncology and immunology.[2]

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both biological and experimental systems. It influences bioavailability, formulation possibilities, and the design of in vitro assays. For DMHP, understanding its solubility profile is paramount for advancing its research and potential applications.

Theoretical Framework for Solubility

The solubility of DMHP is governed by the interplay of its functional groups and the overall purine structure. The presence of two thiol groups and one hydroxyl group introduces polar character and the capacity for hydrogen bonding. However, the aromatic purine ring system contributes to a degree of hydrophobicity.

Tautomerism: A Key Influencer

It is crucial to recognize that this compound can exist in several tautomeric forms. The thiol groups (-SH) can tautomerize to thioketones (C=S), and the hydroxyl group (-OH) can tautomerize to a ketone (C=O). This equilibrium between tautomers significantly impacts the molecule's polarity, crystal lattice energy, and ultimately, its solubility in different solvents. The predominant tautomeric form in a given solvent will dictate the nature and strength of solute-solvent interactions.

"Like Dissolves Like": A Predictive Approach

Based on the principle of "like dissolves like," we can predict the general solubility behavior of DMHP:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The thiol and hydroxyl groups of DMHP can participate in hydrogen bonding with these solvents, suggesting some degree of solubility. However, the overall low aqueous solubility of many purine derivatives, due to the relatively non-polar purine core, indicates that DMHP is likely to be sparingly soluble in water. The solubility of the related compound 6-mercaptopurine is known to be low in water.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds but do not donate them. They are generally good solvents for polar molecules. Dimethyl sulfoxide (DMSO) is often an effective solvent for purine analogs. For instance, 6-Hydroxypurine is reported to be soluble in DMSO at a concentration of 10 mg/mL.[3] It is highly probable that DMHP will exhibit good solubility in DMSO and other similar polar aprotic solvents.

-

Non-Polar Solvents (e.g., hexane, toluene): Due to the significant polarity imparted by the thiol and hydroxyl groups, DMHP is expected to have very low solubility in non-polar solvents.

Inferred Solubility Profile from Analogous Compounds

In the absence of direct quantitative data for DMHP, we can draw valuable inferences from the known solubility of structurally related purine derivatives.

| Compound | Solvent | Solubility | Reference |

| 6-Hydroxypurine | Water | Practically insoluble | [3] |

| DMSO | 10 mg/mL | [3] | |

| 6-Mercaptopurine | Water | Low solubility | [2] |

| Hypoxanthine | Ethanol | ~0.5 mg/mL | |

| DMSO | ~30 mg/mL | ||

| Dimethylformamide | ~20 mg/mL |

Table 1: Solubility of Purine Analogs. This table provides a comparative overview of the solubility of compounds structurally related to this compound, offering a basis for estimating its solubility characteristics.

Based on this comparative data, it is reasonable to hypothesize that this compound will exhibit poor solubility in aqueous and alcoholic solvents but will be readily soluble in polar aprotic solvents like DMSO and DMF.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data for DMHP, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of the compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Calibrated pipettes and volumetric flasks

Workflow for Solubility Determination

Figure 1: A step-by-step workflow for the experimental determination of the solubility of this compound.

Detailed Steps

-

Preparation of Saturated Solutions: Add an excess amount of DMHP to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved DMHP.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Prepare a series of dilutions of the supernatant with the same solvent.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. Construct a calibration curve using standard solutions of DMHP of known concentrations to determine the concentration of the saturated solution.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Factors Influencing Solubility: A Deeper Dive

Figure 2: Interrelated factors that collectively determine the solubility of this compound in a given solvent system.

Conclusion and Future Directions

While direct, quantitative solubility data for this compound remains to be extensively published, a robust theoretical and comparative analysis strongly suggests a solubility profile characterized by poor aqueous and alcoholic solubility, with good solubility in polar aprotic solvents such as DMSO. This guide provides a foundational understanding for researchers and outlines a clear experimental path for the definitive determination of this crucial physicochemical property. The generation of empirical solubility data for DMHP in a range of pharmaceutically relevant solvents is a critical next step in advancing its potential as a therapeutic agent.

References

-

Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. PMC - PubMed Central. Available at: [Link]

-

2 8 Dimercapto 6 hydroxypurine - mzCloud. mzCloud. Available at: [Link]

-

6-Hydroxypurine - ChemBK. ChemBK. Available at: [Link]

Sources

Tautomeric forms of 2,8-Dimercapto-6-hydroxypurine

An In-Depth Technical Guide to the Tautomeric Landscape of 2,8-Dimercapto-6-hydroxypurine

Abstract

Purine analogs are a cornerstone of medicinal chemistry, with applications ranging from oncology to immunology. Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are governed by tautomerism. This compound is a complex heterocyclic system with multiple sites for proton migration, leading to a rich tautomeric landscape. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally characterizing the tautomeric forms of this molecule. We will explore the theoretical underpinnings of its tautomerism, present detailed protocols for computational and spectroscopic analysis, and discuss the profound implications of tautomeric preference on biological function and drug design.

Introduction: The Critical Role of Tautomerism in Purine Analogs

Tautomers are structural isomers of a chemical compound that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. For purine derivatives, the existence of multiple nitrogen atoms within the heterocyclic rings, along with exocyclic amino, hydroxyl, and mercapto groups, creates a complex web of potential tautomeric forms.

The significance of this phenomenon cannot be overstated. Different tautomers of the same molecule can exhibit distinct properties, including:

-

Receptor Binding Affinity: The arrangement of hydrogen bond donors and acceptors changes, altering how the molecule interacts with its biological target.

-

Aqueous Solubility: Polarity can differ significantly between tautomers (e.g., keto vs. enol), affecting solubility and, consequently, bioavailability.[1]

-

Metabolic Stability: The susceptibility of a molecule to metabolic enzymes can depend on the presence of a specific tautomeric form. The well-known immunosuppressant and anticancer drug 6-mercaptopurine (6-MP), for example, is a substrate for thiopurine S-methyltransferase (TPMT) and xanthine oxidase, and its activity relies on its specific tautomeric state.[2][3]

Understanding the dominant tautomeric forms of this compound is therefore a prerequisite for rational drug design and development. This guide outlines the necessary theoretical and practical approaches to elucidate this complex equilibrium.

The Tautomeric Landscape of this compound

The structure of this compound presents three distinct opportunities for tautomerism, which can exist in various combinations:

-

Purine Ring Tautomerism: The proton on the imidazole portion of the purine ring can reside on either the N7 or N9 nitrogen atom. In the parent purine molecule, the N9-H and N7-H tautomers often coexist in solution, with their relative populations influenced by the solvent.[4][5]

-

Lactam-Lactim Tautomerism: The 6-hydroxy group can tautomerize to a 6-oxo (keto) form, creating a lactam-lactim equilibrium.

-

Thione-Thiol Tautomerism: The mercapto groups at the C2 and C8 positions can exist as either thiol (-SH) or thione (C=S) forms.

The interplay of these three equilibria results in a multitude of possible structures. The most significant contributors to the overall equilibrium are likely to be combinations of the most stable forms of each individual tautomeric system. A diagrammatic overview of these principal equilibria is essential for visualization.

Caption: Key tautomeric equilibria in this compound.

The overall stability of any given tautomer is determined by factors including aromaticity, intramolecular hydrogen bonding, and solvation effects.[1] Generally, for such heterocyclic systems, the oxo and thione forms are significantly more stable than their hydroxy and thiol counterparts. Therefore, it is probable that the dominant species in solution will be the dithione, 6-oxo tautomers, existing as a mixture of N7-H and N9-H forms.

Computational Prediction of Tautomer Stability

Before undertaking experimental work, quantum chemical calculations provide an invaluable, cost-effective method for predicting the relative stabilities of the proposed tautomers. Density Functional Theory (DFT) is a robust method for this purpose.[4][6]

Rationale for Method Selection

-

Expertise: DFT, particularly with a functional like B3LYP, has been shown to yield accurate geometries and relative energies for purine systems.[4]

-

Trustworthiness: The protocol includes calculations in both the gas phase (to understand intrinsic stability) and a simulated aqueous environment using the Polarizable Continuum Model (PCM). Comparing these results validates the influence of the solvent, a critical factor in biological systems.

-

Authoritative Grounding: This computational approach is widely adopted and validated in the scientific literature for studying tautomerism in nucleobases and their analogs.[6][7]

Experimental Protocol: DFT Calculations

-

Structure Generation: Draw the 3D structures of all plausible tautomers of this compound. At a minimum, this should include the N9-H and N7-H versions of the 6-oxo-2,8-dithione tautomer and the 6-hydroxy-2,8-dithiol tautomer.

-

Geometry Optimization (Gas Phase): Perform a full geometry optimization for each tautomer without symmetry constraints using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.

-

Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Solvation Modeling (PCM): Using the gas-phase optimized geometries as a starting point, re-optimize each structure using the PCM to simulate an aqueous environment (PCM(water)//B3LYP/6-311+G(d,p)).[4]

-

Energy Calculation: Extract the Gibbs free energy (G) for each tautomer in both the gas phase and the solvated phase.

-

Relative Energy Analysis: For each phase, designate the energy of the most stable tautomer as 0 kcal/mol and calculate the relative energies (ΔG) of all other tautomers.

Predicted Data Summary

The results can be summarized in a table to clearly present the predicted stability hierarchy.

| Tautomer Description | Predicted ΔG (Gas Phase, kcal/mol) | Predicted ΔG (Aqueous, kcal/mol) |

| N9-H, 6-Oxo, 2,8-Dithione | 0.00 (Hypothetical Minimum) | 0.00 (Hypothetical Minimum) |

| N7-H, 6-Oxo, 2,8-Dithione | 0.5 - 2.0 | 0.2 - 1.5 |

| N9-H, 6-Hydroxy, 2,8-Dithiol | 15 - 25 | 10 - 20 |

| N7-H, 6-Hydroxy, 2,8-Dithiol | 16 - 26 | 11 - 21 |

| Other combinations... | ... | ... |

Note: The values above are hypothetical estimates based on known trends in purine chemistry and serve as an illustrative example of expected output.

Experimental Characterization of Tautomeric Equilibria

While computation provides a strong theoretical foundation, experimental validation is crucial. Spectroscopic methods are the primary tools for identifying and quantifying tautomers in solution.

UV-Vis Spectroscopy

-

Causality: Tautomers possess different electronic structures and degrees of conjugation, leading to distinct absorption maxima (λ_max) in their UV-Vis spectra. By analyzing the spectrum, particularly in solvents of varying polarity, one can observe shifts in the equilibrium, as different solvents may preferentially stabilize one tautomer over another.[4][5]

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

-

Solvent Series: Prepare a series of dilute solutions (e.g., 10-50 µM) by adding an aliquot of the stock solution to a range of solvents with varying dielectric constants (e.g., cyclohexane, chloroform, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.

-

Data Analysis: Identify the λ_max for each solvent. A significant shift in λ_max or the appearance of new absorption shoulders across the solvent series indicates a shift in the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is a powerful technique for unequivocal structure determination. Different tautomers will have distinct sets of signals in ¹H, ¹³C, and ¹⁵N NMR spectra. Protons attached to nitrogen (N-H), oxygen (O-H), or sulfur (S-H) will have characteristic chemical shifts and exchange behaviors. Carbon atoms involved in C=O, C-OH, C=S, and C-SH bonds will also have vastly different chemical shifts, allowing for clear differentiation.[4]

-

Sample Preparation: Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d₆, which allows for the observation of exchangeable protons).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for distinct signals for exchangeable protons (e.g., N7-H vs. N9-H) and aromatic protons, which will have slightly different shifts depending on the tautomer. Integration of these signals can provide a quantitative ratio of the major tautomers.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is critical for distinguishing between the key functional groups. Expect signals for C=S carbons (thiones) around 170-200 ppm, C=O carbons (lactam) around 150-170 ppm, and aromatic C-S/C-O carbons at lower frequencies.

-

2D NMR (HSQC/HMBC): Acquire two-dimensional spectra like HSQC and HMBC to correlate proton and carbon signals, confirming assignments and providing unambiguous evidence for the connectivity within each tautomer present in the equilibrium.

Caption: Integrated workflow for tautomer analysis.

Implications for Drug Development

The determination of the dominant tautomeric form(s) of this compound has direct and actionable consequences for drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: A validated structural model is essential for accurate SAR analysis. Knowing that the molecule exists primarily as the 6-oxo, 2,8-dithione form, for example, allows medicinal chemists to rationally design derivatives that modify this core while maintaining the key hydrogen bonding patterns required for target engagement. Modifications to inactive tautomeric forms would be a misdirection of synthetic effort.

-

Pharmacokinetic (ADME) Profiling: The physicochemical properties of the dominant tautomer will dictate the molecule's ADME profile. The thione and lactam forms are generally more polar than their thiol and lactim counterparts, which influences solubility and membrane permeability. This knowledge can guide formulation strategies.

-

Metabolic Fate Prediction: The metabolism of mercaptopurines is well-documented.[2][8] The presence of a thiol group makes a molecule a potential substrate for methylation by TPMT, while the purine ring can be oxidized by xanthine oxidase. Identifying the dominant tautomer clarifies which metabolic pathways are most likely to be relevant, allowing for early prediction of potential drug-drug interactions (e.g., with allopurinol) and genetic polymorphisms (e.g., TPMT deficiency) that could impact patient safety.[2][3]

Conclusion

The tautomerism of this compound is a complex but tractable problem. A synergistic approach, combining the predictive power of quantum chemistry with the definitive validation of spectroscopic techniques like NMR and UV-Vis, is essential for a complete understanding. Elucidating the dominant tautomeric forms is not merely an academic exercise; it is a fundamental step in the drug discovery and development pipeline, providing the critical structural information needed to optimize biological activity, predict metabolic fate, and ultimately design safer and more effective therapeutic agents.

References

-

Nowicka, A., & Broda, M. A. (2014). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). Journal of Molecular Modeling, 20(4), 2206. [Link]

-

Szatylowicz, H., Jezuita, A., Marek, P. H., & Krygowski, T. M. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. New Journal of Chemistry, 43(40), 15993-16003. [Link]

-

Wikipedia contributors. (2023, December 28). Mercaptopurine. In Wikipedia, The Free Encyclopedia. [Link]

-

Shuman, D. A., Bloch, A., Robins, R. K., & Robins, M. J. (1969). Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides. Journal of Medicinal Chemistry, 12(4), 653–657. [Link]

-

Gorb, L. G., & Galkin, V. I. (2000). INVESTIGATION OF THE TAUTOMERISM OF NUCLEIC ACID... Journal of Applied Spectroscopy. [Link]

-

Science.gov. (n.d.). mercaptopurine: Topics by Science.gov. [Link]

-

Elion, G. B., Hitchings, G. H., & VanderWerff, H. (1951). Structure-Activity Relationships among Purines Related to 6-Mercaptopurine. Cancer Research, 11(4), 246. [Link]

-

Moawad, H. (2025, January 17). Pharmacology of Mercaptopurine (6 MP) ; Mechanism of Action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]

-

Medhi, C., Sarmah, P., & Puzari, A. (2014). Theoretical studies on the tautomerization of guanine nucleobase. Physical Chemistry: An Indian Journal, 9(7), 247-254. [Link]

-

Shugar, D. (2025, August 9). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]

-

Radchenko, E. D., Plokhotnichenko, A. M., Sheina, G. G., & Blagoi, Y. P. (2025, August 10). Investigations of Tautomeric Purine Forms by the Methods of Vibrational Spectroscopy and Resonance Raman Scattering. I. Modeling of the Purine Structure in Different Phase States. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Temperature and Tautomeric Effects in High-Resolution Oxygen 1s X-ray Photoelectron Spectroscopy of Purines and Pyrimidines. arXiv. [Link]

-

Balasubramanian, S. (n.d.). Computational Estimation of the PKa's of Purines and Related Compounds. Semantic Scholar. [Link]

-

Garrec, J., & Gascón, J. A. (2020). Anomalous excited state behaviour of purine tautomers – an excited dynamics study. ChemRxiv. [Link]

-

Katritzky, A. R., et al. (2010). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]

-

WuXi Biology. (n.d.). How about Tautomers?[Link]

-

Braña, M. F., & Sánchez-Migallón, A. (2006). The sequence for Mercaptopurine synthesis. ResearchGate. [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. Substituent effects on the stability of the four most stable tautomers of adenine and purine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04615A [pubs.rsc.org]

- 8. mercaptopurine: Topics by Science.gov [science.gov]

The Architects of Cellular Deception: A Technical Guide to the Discovery and Synthesis of Purine Analogues

For the Researcher, Scientist, and Drug Development Professional

Preamble: The Purine Blueprint and the Dawn of Antimetabolite Theory

At the heart of cellular life lies the purine: a heterocyclic aromatic organic compound essential for the synthesis of DNA and RNA, the very architects of existence. The precise and intricate pathways of purine metabolism, however, also present a vulnerability. The recognition of this vulnerability in the mid-20th century, pioneered by the seminal work of George Hitchings and Gertrude Elion, gave rise to the era of antimetabolites – molecular mimics designed to infiltrate and disrupt the cellular machinery of rapidly proliferating cells, such as those found in cancers and viruses. This guide delves into the storied history and the elegant, often complex, synthetic chemistry behind the development of purine analogues, a class of drugs that has revolutionized the treatment of numerous diseases.

A Historical Odyssey: From Rational Drug Design to Clinical Triumphs

The journey of purine analogue synthesis is a testament to the power of rational drug design. Before the work of Hitchings and Elion, drug discovery was largely a matter of serendipity. Their systematic approach, which involved synthesizing and testing hundreds of compounds related to purines, was a paradigm shift.[1]

Timeline of Key Discoveries:

| Year | Discovery | Key Figures/Institutions | Significance |

| 1950 | Synthesis of diaminopurine and thioguanine.[2][3] | George Hitchings and Gertrude Elion | Demonstrated the potential of purine analogues to interfere with nucleic acid synthesis and inhibit the growth of leukemic cells.[2] |

| 1951 | Synthesis of 6-mercaptopurine (6-MP).[4] | George Hitchings and Gertrude Elion | A landmark achievement, 6-MP became a cornerstone in the treatment of acute lymphoblastic leukemia in children.[4] |

| 1977 | Discovery of Acyclovir's antiviral activity. | Howard Schaeffer at Burroughs Wellcome (later part of GlaxoSmithKline) | A highly selective antiviral agent with potent activity against herpes simplex virus, marking a new era in antiviral therapy.[5] |

| ~1980 | Synthesis of Ganciclovir. | Syntex Research | An analogue of acyclovir with enhanced activity against cytomegalovirus (CMV). |

| 1984 | Development of Fludarabine. | John A. Montgomery and colleagues at the Southern Research Institute | A fluorinated purine nucleoside analogue with significant activity in chronic lymphocytic leukemia (CLL).[6] |

| Late 1970s-Early 1980s | Synthesis of Cladribine. | Scripps Clinic and Research Foundation | An adenosine deaminase-resistant analogue effective in hairy cell leukemia and other lymphoproliferative disorders.[7] |

| 1990s | Development of Clofarabine. | Southern Research Institute | A second-generation purine nucleoside analogue designed to combine the favorable properties of fludarabine and cladribine.[8] |

The Synthetic Core: Mastering the Art of Purine Analogue Construction

The synthesis of purine analogues is a field of intricate organic chemistry, demanding precise control over regioselectivity and stereoselectivity. The following sections provide a detailed look into the synthetic methodologies for key purine analogues.

The Thiopurines: 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG)

The synthesis of these foundational purine analogues laid the groundwork for the field. A common method for the synthesis of 6-mercaptopurine involves the treatment of hypoxanthine with phosphorus pentasulfide in a high-boiling solvent like pyridine.[9][10]

Experimental Protocol: Synthesis of 6-Mercaptopurine from Hypoxanthine

-

Reaction Setup: A mixture of hypoxanthine, phosphorus pentasulfide, and dry pyridine is placed in a round-bottom flask equipped with a reflux condenser.[10]

-

Heating: The mixture is heated to reflux for several hours.[10]

-

Solvent Removal: The excess pyridine is removed by distillation under reduced pressure.[10]

-

Hydrolysis and Precipitation: The residue is boiled with water and then cooled. The crude 6-mercaptopurine precipitates out of the solution.[10]

-

Purification: The crude product is purified by recrystallization, typically from dilute ammonium hydroxide followed by acidification to pH 5.[10]

A similar approach can be used for the synthesis of 6-thioguanine from guanine.

The Acyclic Nucleoside Analogues: Acyclovir and Ganciclovir

The synthesis of acyclovir and its congener, ganciclovir, represents a significant advancement, targeting viral enzymes with remarkable specificity. A common synthetic strategy involves the alkylation of a protected guanine derivative with a suitable acyclic side chain.[5][11]

Experimental Protocol: Synthesis of Acyclovir

-

Guanine Protection: Guanine is first protected to ensure selective alkylation at the N9 position. This can be achieved by reacting guanine with a silylating agent like hexamethyldisilazane to protect the hydroxyl and amino groups.[11]

-

Side Chain Synthesis: The acyclic side chain, 1-benzoyloxy-2-chloromethoxyethane, is synthesized separately.

-

Coupling Reaction: The protected guanine is then alkylated with the acyclic side chain in the presence of a base such as triethylamine.[11]

-

Deprotection: The protecting groups are removed by hydrolysis. The benzoyl group is typically removed by treatment with a methanolic solution of ammonia.[11]

-

Purification: The final product, acyclovir, is purified by crystallization.[11]

DOT Script for Acyclovir Synthesis

Caption: General synthetic scheme for Acyclovir.

Ganciclovir synthesis follows a similar principle, utilizing a different acyclic side chain. One-pot synthesis methods have been developed to improve efficiency and yield.[1][12]

Experimental Protocol: One-Pot Synthesis of Ganciclovir

-

Diacetyl Guanine Formation: Guanine is treated with acetic anhydride in the presence of iodine to form diacetyl guanine in situ.[12]

-

N-Alkylation: The diacetyl guanine then undergoes N-alkylation with 2-acetoxymethoxy-1,3-diacetoxy propane (AMDP) using a catalytic amount of acidic Amberlite IR-120 resin.[12]

-

Deacetylation: The resulting triacetyl ganciclovir intermediate is deacetylated using aqueous methylamine.[1][12]

-

Purification: Pure ganciclovir is obtained by neutralization with acetic acid, followed by heating and cooling to induce crystallization.[1][12]

The Deoxyadenosine Analogues: Cladribine, Fludarabine, and Clofarabine

These analogues are characterized by modifications to the deoxyribose sugar moiety and the purine base, enhancing their stability and cytotoxic activity.

Cladribine Synthesis: A common approach involves the glycosylation of a purine derivative with a protected deoxyribose sugar.[13][14]

Experimental Protocol: Synthesis of Cladribine

-

Purine Salt Formation: 2,6-Dichloropurine is reacted with a base like sodium hydride or potassium t-butoxide to form the corresponding salt.[13][14]

-

Glycosylation: The purine salt is then coupled with a protected 1-chloro-2-deoxyribose derivative, such as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose.[13]

-

Amination and Deprotection: The resulting intermediate is treated with a saturated solution of ammonia in methanol under heat and pressure. This step simultaneously introduces the amino group at the 6-position and removes the toluoyl protecting groups from the sugar.[13]

-

Purification: Cladribine is purified using column chromatography.[13]

DOT Script for Purine Analogue Mechanism of Action

Caption: General mechanism of action for deoxyadenosine analogues.

Fludarabine Phosphate Synthesis: The synthesis of fludarabine often involves an enzymatic approach, which offers high stereoselectivity.[15][16]

Experimental Protocol: Chemo-enzymatic Synthesis of Fludarabine

-

Enzymatic Transglycosylation: 2-Fluoroadenine is reacted with 9-β-D-arabinofuranosyl-uracil (Ara-U) in the presence of Enterobacter aerogenes cells, which contain the necessary transglycosylase enzymes. This reaction transfers the arabinofuranosyl group to the 2-fluoroadenine base to yield crude fludarabine.[15]

-

Protection: The crude fludarabine is treated with acetic anhydride to form the 2',3',5'-tri-O-acetyl derivative.[15]

-

Purification and Hydrolysis: The acetylated intermediate is purified by crystallization and then hydrolyzed to yield pure fludarabine.[15]

-

Phosphorylation: The purified fludarabine is then phosphorylated to fludarabine phosphate using reagents such as phosphorus oxychloride and trimethyl phosphate.[16]

Clofarabine Synthesis: As a second-generation analogue, the synthesis of clofarabine builds upon the methodologies developed for its predecessors.[17][18]

Experimental Protocol: Synthesis of Clofarabine

-

Glycosylation: 2,6-Dichloropurine is reacted with a protected and activated fluoro-arabinofuranosyl derivative, such as 3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide.[17]

-

Amination: The resulting 2,6-dichloro-9-(protected-2-deoxy-2-fluoro-arabinofuranosyl)-9H-purine is treated with ammonia in dimethoxyethane to selectively replace the chlorine at the 6-position with an amino group.[17]

-

Deprotection: The benzoyl protecting groups are removed, often using sodium methoxide in methanol, to yield clofarabine.[17]

-

Purification: The final product is purified by chromatography.[17]

Mechanisms of Action: A Symphony of Cellular Disruption

Purine analogues exert their cytotoxic effects through a multi-pronged attack on cellular metabolism. Once inside the cell, they are typically phosphorylated to their active triphosphate forms.[19] These active metabolites can then:

-

Inhibit DNA Polymerase: By mimicking natural deoxynucleoside triphosphates, they can be incorporated into growing DNA strands, leading to chain termination and the inhibition of DNA replication.[19]

-

Inhibit Ribonucleotide Reductase: This enzyme is crucial for the production of deoxynucleotides, the building blocks of DNA. Inhibition of ribonucleotide reductase depletes the cell of these essential precursors, further halting DNA synthesis.[20]

-

Induce Apoptosis: The disruption of DNA synthesis and repair pathways triggers programmed cell death, or apoptosis, in cancer cells.[16]

Comparative Efficacy and Clinical Applications

The evolution of purine analogue synthesis has led to a diverse arsenal of drugs with distinct clinical profiles.

| Purine Analogue | Primary Clinical Applications | Key Advantages/Features |

| 6-Mercaptopurine | Acute Lymphoblastic Leukemia (ALL) | Oral bioavailability; cornerstone of pediatric ALL therapy. |

| Thioguanine | Acute Myeloid Leukemia (AML) | Often used in combination chemotherapy regimens. |

| Acyclovir | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) | High selectivity for viral thymidine kinase, leading to low host cell toxicity.[5] |

| Ganciclovir | Cytomegalovirus (CMV) | More potent against CMV than acyclovir. |

| Fludarabine | Chronic Lymphocytic Leukemia (CLL) | Effective in both treatment-naïve and relapsed/refractory CLL.[21] |

| Cladribine | Hairy Cell Leukemia, B-cell Chronic Lymphocytic Leukemia | High efficacy in hairy cell leukemia, inducing long-lasting remissions.[7][22] |

| Clofarabine | Acute Lymphoblastic Leukemia (ALL) | Designed to have improved efficacy and a better safety profile than its predecessors.[16] |

Future Perspectives: The Next Generation of Purine Analogues

Research in purine analogue synthesis continues to evolve, with a focus on developing agents with greater selectivity, improved pharmacokinetic properties, and the ability to overcome mechanisms of drug resistance. The ongoing exploration of novel synthetic routes and the application of biocatalysis are poised to deliver the next generation of these life-saving medicines.

References

-

Scribd. (n.d.). Synthesis of Acyclovir. Retrieved from [Link]

-

Technical Disclosure Commons. (2020, May 29). Process For The Preparation Of Clofarabine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Novel One-Pot Enzyme Cascade for the Biosynthesis of Cladribine Triphosphate. Retrieved from [Link]

-

BrainKart. (2017, November 2). Purine analogues. Retrieved from [Link]

- Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10.

-

ResearchGate. (n.d.). Scheme 1 Synthesis of Fludarabine (8) and Nelarabine (9) starting from.... Retrieved from [Link]

- Google Patents. (n.d.). EP2891660A1 - Process for the preparation of cladribine.

- Google Patents. (n.d.). CN113354647A - Ganciclovir sodium synthesis process.

-

VAST Journals System. (2009, February 4). SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. Retrieved from [Link]

- Google Patents. (n.d.). EP1464708A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine.

-

Patsnap. (n.d.). Ganciclovir sodium synthesis process. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Retrieved from [Link]

-

Gpatindia. (2020, January 6). 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. Retrieved from [Link]

-

PubMed. (n.d.). The chemistry and biochemistry of purine analogs. Retrieved from [Link]

-

Hooghly Women's College. (n.d.). Synthesis of Acyclovir ( A Antiviral Agent ) Method - 1. Retrieved from [Link]

-

MDPI. (n.d.). Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A Practical Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine) from 2. Retrieved from [Link]

-

PubMed Central. (n.d.). Purine analogues plus cyclophosphamide versus purine analogues alone for first‐line therapy of patients with chronic lymphocytic leukaemia. Retrieved from [Link]

-

European Patent Office. (2003, April 3). A process for the preparation of fludarabine phosphate from 2-fluoroadenine. Retrieved from [Link]

-

American Chemical Society. (n.d.). Gertrude Elion. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Method for the Synthesis of Clofarabine | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. Retrieved from [Link]

- Google Patents. (n.d.). US20070060745A1 - Process for the preparation of fludarabine phosphate.

- Google Patents. (n.d.). US2800473A - Method of making 6-mercaptopurine.

- Google Patents. (n.d.). WO2005040183A2 - Process for the preparation of fludarabine phosphate.

-

PubMed. (n.d.). Evaluation of purine and pyrimidine analogues in human tumor cells from patients with low-grade lymphoproliferative disorders using the FMCA. Retrieved from [Link]

-

YouTube. (2020, August 29). Synthesis of Mercaptopurine | Mechanism of Action | BP 501T | L~13. Retrieved from [Link]

-

Longitude Prize. (2020, April 4). Antibiotic Pioneers: George Hitchings and Gertrude Elion. Retrieved from [Link]

-

PubMed. (n.d.). Purine nucleoside analogues in the treatment of myleoid leukemias. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemistry and biochemistry of purine analogs. Retrieved from [Link]

-

YouTube. (2019, May 28). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

-

ResearchGate. (2018, October 24). Synthesis and Preliminary Anticancer Activity Study of New 6-Mercaptopurine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]

-

Wikipedia. (n.d.). Clofarabine. Retrieved from [Link]

-

PubChem. (n.d.). Clofarabine. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Purine analogue. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acs.org [acs.org]

- 3. Antibiotic Pioneers: George Hitchings and Gertrude Elion - Longitude Prize [amr.longitudeprize.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Purine nucleoside analogues in the treatment of myleoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Clofarabine - Wikipedia [en.wikipedia.org]

- 9. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 11. Acyclovir synthesis - chemicalbook [chemicalbook.com]

- 12. ias.ac.in [ias.ac.in]

- 13. Cladribine synthesis - chemicalbook [chemicalbook.com]

- 14. openaccesspub.org [openaccesspub.org]

- 15. EP1464708A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. tdcommons.org [tdcommons.org]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. The chemistry and biochemistry of purine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Purine analogues plus cyclophosphamide versus purine analogues alone for first‐line therapy of patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,8-Dimercapto-6-hydroxypurine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2,8-Dimercapto-6-hydroxypurine (also known as 2,8-dithiouric acid), a sulfur-containing purine analog. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines a robust synthetic pathway, details modern analytical techniques for its characterization, and explores its potential biological significance based on its unique chemical architecture. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide further research and application development.

Core Molecular Profile

This compound is a heterocyclic compound featuring a purine core structure, which is fundamental to nucleic acids. The distinguishing features are the two sulfhydryl (-SH) groups at the C2 and C8 positions and a hydroxyl (-OH) group at the C6 position, which likely exists in its tautomeric keto form (an oxo group, =O). This dithiol modification of a uric acid-like scaffold imparts unique physicochemical and potential biological properties.

Chemical Formula and Molecular Weight

The core quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₄N₄OS₂ | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| CAS Number | 15986-32-0 | [1] |

| Synonyms | 2,8-Dithiouric acid, 2,8-Dithio-6-oxopurine | [2] |

Structural Information

The structural representation of this compound is crucial for understanding its reactivity and potential interactions with biological macromolecules.

Caption: 2D structure of this compound (keto tautomer).

Note: The molecule exists in tautomeric forms; the thione (=S) and enethiol (-SH) forms for the mercapto groups, and the keto (=O) and enol (-OH) forms for the hydroxyl group. The thione and keto forms are generally predominant in similar heterocyclic systems.

Synthesis of this compound

Synthetic Strategy: Thionation of Uric Acid

The conversion of carbonyl groups (C=O) to thiocarbonyl groups (C=S) is a classic transformation in organic synthesis. For substrates like uric acid, which are often poorly soluble, powerful thionating agents are required. Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most common and effective reagents for this purpose.[4][5] The combination of P₄S₁₀ with a base like pyridine or in conjunction with hexamethyldisiloxane (HMDO) can enhance reactivity and improve yields.[6][7][8]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for thionating heterocyclic compounds. Optimization of reaction time, temperature, and stoichiometry is recommended.

Materials:

-

Uric acid

-

Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous pyridine (serves as both solvent and base)

-

Hydrochloric acid (HCl), 1M

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend uric acid (1 equivalent) in anhydrous pyridine.

-

Reagent Addition: Add Lawesson's Reagent (at least 2 equivalents to target two carbonyl groups) or P₄S₁₀ (at least 0.5 equivalents, as it contains 4 phosphorus atoms) to the suspension. Note: The reaction is typically heterogeneous.

-

Thionation Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC (if a suitable solvent system is found). The reaction may require several hours to proceed to completion.

-

Quenching and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-cold water. The crude product may precipitate.

-

Purification: Acidify the aqueous suspension with 1M HCl to a pH of ~2-3 to ensure the product is fully protonated and less soluble. Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the crude product sequentially with cold water and then a small amount of cold ethanol to remove pyridine and other impurities.

-

Drying: Dry the purified this compound under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized or purchased compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides separation, sensitive detection, and structural confirmation. Based on methods for related thiopurines, a robust analytical protocol can be designed.[9][10][11][12]

Proposed LC-MS/MS Parameters:

| Parameter | Recommended Conditions | Rationale/Causality |

| Column | Reversed-Phase C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for polar heterocyclic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for gradient elution. |

| Gradient | Start at low %B (e.g., 2-5%), ramp up to ~95% B | Elutes the polar analyte from the column and cleans the column. |

| Flow Rate | 0.2 - 0.4 mL/min | Standard for analytical LC-MS. |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode | ESI is ideal for polar molecules. Both modes should be tested; negative mode is often effective for acidic thiols. |